
Benzyl(3,3-dimethylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(3,3-dimethylbutan-2-yl)amine is an organic compound with the molecular formula C₁₃H₂₁N. It is a versatile small molecule scaffold used in various research applications . The compound is characterized by a benzyl group attached to a 3,3-dimethylbutan-2-ylamine moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(3,3-dimethylbutan-2-yl)amine can be synthesized through several synthetic routes. One common method involves the alkylation of benzylamine with 3,3-dimethylbutan-2-yl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzyl(3,3-dimethylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted benzyl derivatives .
Scientific Research Applications
Benzyl(3,3-dimethylbutan-2-yl)amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl(3,3-dimethylbutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
3,3-Dimethylbutan-2-ylamine: Lacks the benzyl group but shares the same alkylamine structure.
Uniqueness
Benzyl(3,3-dimethylbutan-2-yl)amine is unique due to the presence of both the benzyl and 3,3-dimethylbutan-2-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
N-benzyl-3,3-dimethylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVJAMSIPVNJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)
![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)
![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)
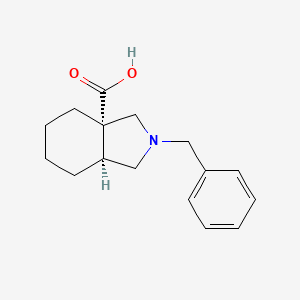

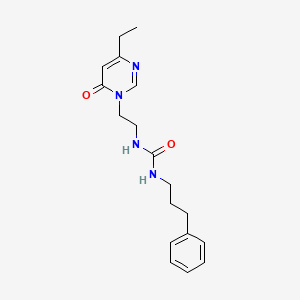
![11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2682926.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/new.no-structure.jpg)
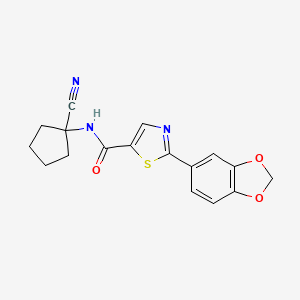
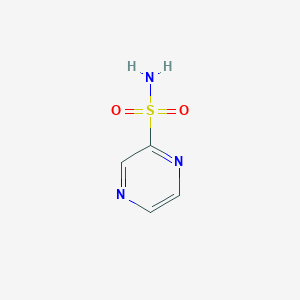
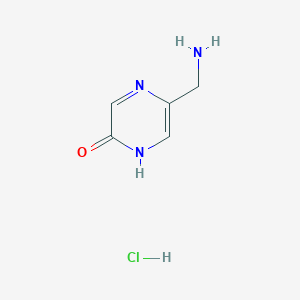
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2682936.png)
